molecular formula C24H28N4O3S B3310485 4-methoxy-2,3,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946207-11-0

4-methoxy-2,3,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3310485
CAS No.: 946207-11-0
M. Wt: 452.6 g/mol
InChI Key: OMXSZDSIJHEMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This sulfonamide derivative features a methoxy-substituted benzene ring linked via a sulfonamide group to a phenyl-pyridazine-pyrrolidine moiety. Key physicochemical properties include a molecular weight of 452.57 g/mol (C₂₄H₂₈N₄O₃S), logP of 5.1252, and a polar surface area of 73.358 Ų . Notably, the compound is achiral, simplifying synthesis and purification .

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-16-15-22(17(2)18(3)24(16)31-4)32(29,30)27-20-9-7-19(8-10-20)21-11-12-23(26-25-21)28-13-5-6-14-28/h7-12,15,27H,5-6,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXSZDSIJHEMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methoxy-2,3,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Compound Name Substituent Features Molecular Weight (g/mol) logP Key Structural Differences
Target Compound 4-Methoxy-2,3,5-trimethylbenzene + 4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl group 452.57 5.1252 Reference compound with pyridazine-pyrrolidine and para-substituted phenyl linkage.
4-Methoxy-2,3,6-trimethyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide Pyrazole-methyl group instead of pyridazine-pyrrolidine-phenyl 352.43 (estimated) N/A Pyrazole core replaces pyridazine; lacks pyrrolidine. Higher synthetic yield (89%) .
3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl Isomer Meta-substituted phenyl vs. para-substituted phenyl in target 452.57 5.1252 Positional isomerism may alter binding affinity or solubility.
Fluorinated Chromenyl-Pyrazolo[3,4-d]pyrimidine Sulfonamide Fluorinated chromene-pyrazolopyrimidine hybrid 589.1 (M++1) N/A Complex fluorinated scaffold; distinct mechanism (e.g., kinase inhibition) .

Key Findings :

Structural Flexibility vs. The meta-substituted phenyl isomer (3-position) may exhibit reduced steric hindrance compared to the para-substituted variant, affecting receptor binding kinetics.

Physicochemical Properties :

  • Both the target compound and its positional isomer share identical logP (5.1252 ) and molecular weight, suggesting minimal electronic differences despite substituent positioning .
  • The fluorinated chromenyl derivative (logP uncharacterized) highlights the trade-off between molecular complexity (higher MW: 589.1) and synthetic feasibility (28% yield vs. 89% for pyrazole analog ).

Research Implications and Limitations

  • Data Gaps : Biological activity data (e.g., IC₅₀, toxicity) for the target compound and analogs are absent in the provided evidence, limiting mechanistic conclusions.
  • Positional Isomerism : The para- vs. meta-substituted phenyl groups warrant comparative docking studies to assess binding mode variations .
  • Pyridazine vs. Pyrazole : Pyridazine’s electron-deficient nature may confer distinct pharmacokinetic profiles compared to pyrazole-based sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-2,3,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-2,3,5-trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.